1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 169036-73-1
VCID: VC21103153
InChI: InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
SMILES: COC1=CC=CC=C1N2C=CC=C2C=O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

CAS No.: 169036-73-1

Cat. No.: VC21103153

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde - 169036-73-1

Specification

CAS No. 169036-73-1
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 1-(2-methoxyphenyl)pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
Standard InChI Key IDXACMSARNPHFV-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C=CC=C2C=O
Canonical SMILES COC1=CC=CC=C1N2C=CC=C2C=O

Introduction

IdentifierValue
CAS Number169036-73-1
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
IUPAC Name1-(2-methoxyphenyl)pyrrole-2-carbaldehyde
InChIInChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3
InChIKeyIDXACMSARNPHFV-UHFFFAOYSA-N
Canonical SMILESCOC1=CC=CC=C1N2C=CC=C2C=O
PubChem CID3163701

These identifiers uniquely define the compound and facilitate its recognition across chemical databases and literature .

Physical and Chemical Properties

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde possesses distinctive physical and chemical properties that contribute to its significance in organic chemistry. The compound's structure consists of a pyrrole ring with an aldehyde group at position 2 and a 2-methoxyphenyl group attached to the nitrogen atom.

Physical Properties

The physical properties of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde are summarized in the following table:

PropertyValue
Physical State at Room TemperatureSolid
Molecular Weight201.22 g/mol
Solubility in Water30.2 μg/mL at pH 7.4
Melting PointNot widely documented in the available literature
Boiling PointNot widely documented in the available literature

The compound has limited water solubility at physiological pH, which is an important consideration for its potential applications in biological systems.

Chemical Structure and Features

The chemical structure of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde includes several key features that define its reactivity:

  • A pyrrole ring system, which is an electron-rich heterocycle

  • An aldehyde group (-CHO) at the 2-position of the pyrrole ring

  • A 2-methoxyphenyl group attached to the nitrogen atom of the pyrrole ring

These structural elements contribute to the compound's ability to participate in various chemical reactions, particularly those involving the aldehyde functional group and the aromatic systems.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, each with specific advantages and limitations.

Reaction of 2-methoxybenzaldehyde with pyrrole

One common method involves the reaction of 2-methoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

2-Methoxyphenylhydrazine approach

Another approach involves the use of 2-methoxyphenylhydrazine and 2,5-dimethoxytetrahydrofuran as starting materials. The reaction is carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde often employs:

  • Continuous flow reactors to optimize reaction conditions and improve yield

  • Automated systems for precise control of temperature, pressure, and reaction time

  • Scaled-up versions of laboratory procedures with modifications to enhance efficiency

These industrial approaches lead to higher efficiency and scalability in the production process.

Comparison of Synthesis Methods

The following table compares the main synthetic approaches:

MethodStarting MaterialsCatalystAdvantagesLimitations
Direct alkylation1H-pyrrole-2-carbaldehyde and 2-methoxybenzyl halidesK₂CO₃ in DMFStraightforward procedureModerate yields, potential side reactions
Condensation2-methoxybenzaldehyde and pyrroleAcid catalystReadily available starting materialsPurification challenges
Hydrazine method2-methoxyphenylhydrazine and 2,5-dimethoxytetrahydrofuranLewis acid (BF₃·Et₂O)High regioselectivityMore complex starting materials

The selection of a particular method depends on the availability of starting materials, required purity, and scale of production.

Chemical Reactions Analysis

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, primarily centered around the aldehyde functional group and the aromatic systems.

Oxidation Reactions

The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically proceed in aqueous media or acetic acid, respectively.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether. These transformations provide access to 1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanol, which can serve as a precursor for further functionalization.

Substitution Reactions

The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions in the presence of appropriate nucleophiles and bases. Common nucleophiles include amines and thiols, which react in the presence of bases like sodium hydroxide.

Major Products Formed

The major products formed from key reactions of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde include:

Reaction TypeReagentsMajor ProductPotential Applications
OxidationKMnO₄ or CrO₃1-(2-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acidSynthesis of amides and esters
ReductionNaBH₄ or LiAlH₄1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanolBuilding block for more complex molecules
SubstitutionNucleophiles (e.g., amines, thiols)Various substituted derivativesTailored properties for specific applications

These transformation products expand the utility of the parent compound in organic synthesis and pharmaceutical development.

Biological Activity

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has demonstrated notable biological activities, particularly in antimicrobial and anticancer research areas.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies evaluating its efficacy, the compound demonstrated the following minimum inhibitory concentrations (MIC):

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli< 32 μg/mL
Staphylococcus aureus< 16 μg/mL
Acinetobacter baumannii< 8 μg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents with potential activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has been investigated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis and inhibits cell proliferation:

Cell LineIC50 (μM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)8.3
HCT116 (colon cancer)10.0

The mechanism of action in cancer cells is believed to involve the modulation of apoptosis-related proteins, leading to increased cell death in targeted cancer therapies.

Mechanism of Action

The biological activity of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is primarily attributed to its ability to interact with various molecular targets. The mechanism involves:

  • The aldehyde group forming covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity

  • The methoxy group enhancing binding affinity through hydrogen bonding and hydrophobic interactions

  • The planar aromatic system potentially enabling intercalation with DNA or interactions with protein binding pockets

These molecular interactions collectively contribute to the compound's biological effects in different cellular contexts.

Applications in Research

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde serves multiple purposes in scientific research, primarily in chemistry, biology, and medicine.

Chemistry Applications

In chemistry, this compound functions as a versatile building block in organic synthesis. Its unique structure facilitates various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the creation of more complex molecules.

Biology and Medicinal Chemistry

In biological research, 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has been studied for its:

  • Potential as a pharmacophore in drug discovery

  • Ability to modulate biological pathways relevant to disease

  • Utility as a scaffold for structure-activity relationship studies

The compound's ability to interact with biological targets makes it promising for drug discovery initiatives focused on antimicrobial and anticancer applications.

Case Studies

Several research studies highlight the compound's efficacy and potential:

  • Antimicrobial Efficacy Study: Research has demonstrated that the compound effectively inhibits the growth of multiple bacterial strains, suggesting its potential as a lead for new antimicrobial agents.

  • Anticancer Evaluation: Studies on human cancer cell lines have indicated that the compound could modulate apoptosis-related proteins, leading to increased cell death in targeted cancer therapies.

  • Structure-Activity Relationship (SAR) Studies: Investigations comparing this compound with structural analogs have provided insights into the molecular features responsible for biological activity, guiding the design of more potent derivatives.

Spectroscopic Characterization

Spectroscopic techniques play a crucial role in confirming the structure and purity of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. The characterization typically involves Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).

Spectroscopic TechniqueExpected Key Features
¹H NMRSignals at δ 9.5-9.6 ppm (aldehyde proton), δ 3.8-4.0 ppm (methoxy group), and multiple signals in aromatic region (δ 6.5-8.0 ppm)
¹³C NMRSignal at approximately δ 180-185 ppm (aldehyde carbon), δ 55-60 ppm (methoxy carbon), and multiple signals for aromatic carbons
IRStrong absorption bands at approximately 1650-1700 cm⁻¹ (C=O stretching), 2800-3000 cm⁻¹ (C-H stretching), and 1200-1300 cm⁻¹ (C-O stretching)
Mass SpectrometryMolecular ion peak at m/z 201 [M]⁺ corresponding to the molecular weight of the compound

These spectroscopic features would be essential for structural confirmation and purity assessment of synthesized 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde.

Comparison with Similar Compounds

1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde shares structural similarities with several other pyrrole derivatives, but possesses unique characteristics that distinguish it from related compounds.

Structural Analogs

Several compounds share structural similarities with 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde:

CompoundStructural DifferencesImpact on Properties
1-phenyl-1H-pyrrole-2-carbaldehydeLacks the methoxy group on the phenyl ringDecreased solubility in polar solvents, different electronic properties
1-(4-Methoxyphenyl)-1H-pyrrole-2-carbaldehydeMethoxy group at para position instead of ortho positionAltered electronic distribution and reactivity patterns
1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehydeContains a furylmethyl group instead of methoxyphenylDifferent spatial arrangement and electronic properties

Comparative Biological Activity

The positional isomers and structural analogs of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde often exhibit different biological activities:

  • The ortho-methoxy substitution in 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde may confer unique spatial properties that influence its binding to biological targets compared to para-substituted analogs.

  • The presence of the methoxy group in 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, compared to the unsubstituted 1-phenyl analog, likely contributes to enhanced hydrogen bonding capabilities and altered electronic distribution, potentially improving interactions with specific biological receptors.

  • The structural differences between these compounds result in varying degrees of antimicrobial and anticancer activities, highlighting the importance of specific substitution patterns for biological efficacy.

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